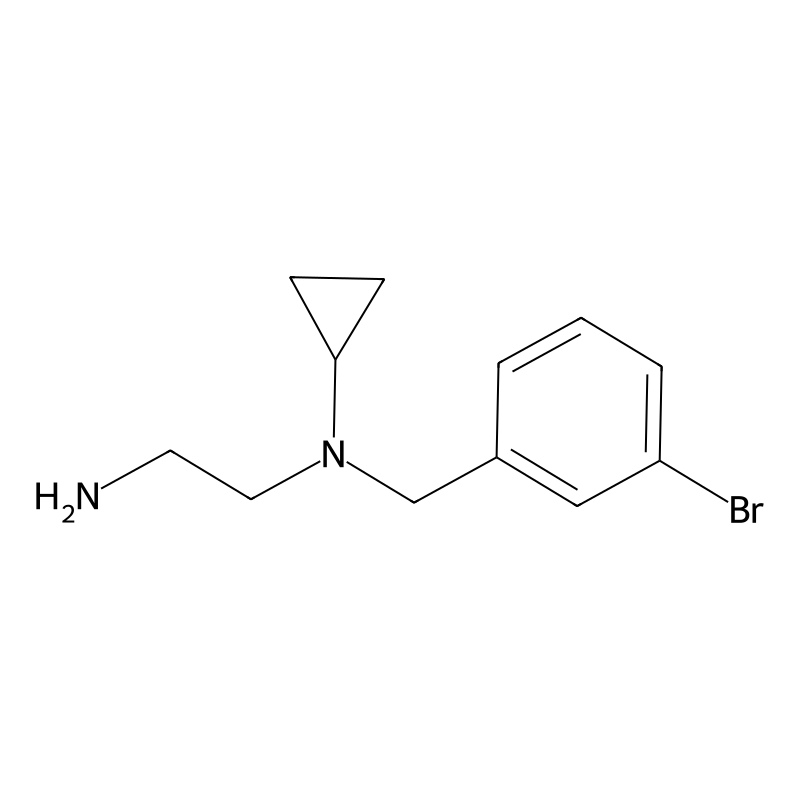

N1-(3-bromobenzyl)-N1-cyclopropylethane-1,2-diamine

Content Navigation

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

N1-(3-bromobenzyl)-N1-cyclopropylethane-1,2-diamine is a complex organic compound characterized by its unique molecular structure, which includes a bromobenzyl group and a cyclopropyl moiety attached to an ethane-1,2-diamine backbone. The molecular formula for this compound is C12H19BrN2, indicating the presence of 12 carbon atoms, 19 hydrogen atoms, 2 nitrogen atoms, and 1 bromine atom. The compound features a total of 34 bonds, comprising 15 non-hydrogen bonds and multiple aromatic and aliphatic bonds .

The chemical reactivity of N1-(3-bromobenzyl)-N1-cyclopropylethane-1,2-diamine is influenced by the presence of both the bromine atom and the amine functional groups. Key reactions may include:

- Nucleophilic Substitution: The bromine atom can be replaced by nucleophiles in substitution reactions.

- Acid-Base Reactions: The amines can act as bases, reacting with acids to form salts.

- Condensation Reactions: The amines can participate in condensation reactions with carbonyl compounds.

These reactions are critical for synthesizing derivatives or modifying the compound for specific applications.

Research into the biological activity of N1-(3-bromobenzyl)-N1-cyclopropylethane-1,2-diamine indicates potential pharmacological properties. Compounds containing similar amine functionalities often exhibit activities such as:

- Antimicrobial Effects: Some derivatives show promise against bacterial strains.

- Anticancer Properties: Certain structural analogs have been reported to inhibit tumor growth in various cancer cell lines.

- Neuroprotective Effects: Compounds with similar structures may also demonstrate protective effects on neuronal cells.

Further studies are necessary to elucidate the specific biological mechanisms and efficacy of this compound.

Several synthetic routes can be employed to produce N1-(3-bromobenzyl)-N1-cyclopropylethane-1,2-diamine. Common methods include:

- Bromination of Benzyl Compounds: Starting from benzyl derivatives, bromination can introduce the bromine substituent.

- Cyclopropanation Reactions: Utilizing cyclopropane precursors can yield the cyclopropyl group through various cycloaddition reactions.

- Amine Coupling: The final step often involves coupling the amine groups with the previously synthesized intermediates.

These methods highlight the versatility in synthesizing this compound and its derivatives.

N1-(3-bromobenzyl)-N1-cyclopropylethane-1,2-diamine has potential applications in various fields:

- Pharmaceutical Development: Investigated for its potential as a drug candidate due to its biological activities.

- Chemical Research: Used as a building block in organic synthesis for developing new compounds.

- Material Science: Its unique structure may find applications in creating novel polymers or materials.

Interaction studies involving N1-(3-bromobenzyl)-N1-cyclopropylethane-1,2-diamine are essential for understanding its behavior in biological systems. These studies typically focus on:

- Protein Binding Affinity: Assessing how well the compound interacts with target proteins.

- Enzyme Inhibition: Evaluating its potential to inhibit specific enzymes related to disease pathways.

- Cellular Uptake Mechanisms: Understanding how the compound enters cells and its subsequent effects on cellular functions.

These interactions are crucial for determining the therapeutic potential of the compound.

Several compounds share structural similarities with N1-(3-bromobenzyl)-N1-cyclopropylethane-1,2-diamine. Here are some notable examples:

| Compound Name | Molecular Formula | Unique Features |

|---|---|---|

| N1-(4-bromobenzyl)-N1-cyclopropylethane-1,2-diamine | C12H19BrN2 | Contains a para-bromobenzyl group |

| N,N-Dimethylcyclopropylethane-1,2-diamine | C10H19N | Lacks halogen substitution but retains amines |

| N,N'-Di(3-bromobenzyl)ethane-1,2-diamine | C18H20Br2N2 | Features two bromobenzyl groups |

The uniqueness of N1-(3-bromobenzyl)-N1-cyclopropylethane-1,2-diamine lies in its specific arrangement of functional groups and its potential biological activity compared to these similar compounds. This specificity may enhance its therapeutic profile while providing distinct chemical properties that could be beneficial in research and application contexts.